molecular formula C11H18O3 B15254823 Methyl 6-ethyl-1-oxaspiro[2.5]octane-2-carboxylate

Methyl 6-ethyl-1-oxaspiro[2.5]octane-2-carboxylate

Cat. No.: B15254823
M. Wt: 198.26 g/mol
InChI Key: WLNPNKHEYJHNIF-UHFFFAOYSA-N
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Description

Methyl 6-ethyl-1-oxaspiro[2.5]octane-2-carboxylate is a chemical compound with the molecular formula C12H20O3. It is a spiro compound, characterized by a unique bicyclic structure where two rings are connected through a single atom. This compound is primarily used in research and development, particularly in the fields of organic chemistry and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-ethyl-1-oxaspiro[2.5]octane-2-carboxylate typically involves the reaction of ethyl 1-oxaspiro[2.5]octane-6-carboxylate with methanol in the presence of a catalyst. The reaction conditions often include a temperature range of 50-70°C and a reaction time of 4-6 hours .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient production. The reaction is monitored using techniques such as High-Performance Liquid Chromatography (HPLC) to ensure purity and yield .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-ethyl-1-oxaspiro[2.5]octane-2-carboxylate undergoes various chemical reactions, including:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions typically result in the formation of various substituted derivatives .

Scientific Research Applications

Methyl 6-ethyl-1-oxaspiro[2.5]octane-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 6-ethyl-1-oxaspiro[2.5]octane-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in metabolic and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 6-ethyl-1-oxaspiro[2.5]octane-2-carboxylate is unique due to its specific spiro structure and the presence of both methyl and ethyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

Molecular Formula

C11H18O3

Molecular Weight

198.26 g/mol

IUPAC Name

methyl 6-ethyl-1-oxaspiro[2.5]octane-2-carboxylate

InChI

InChI=1S/C11H18O3/c1-3-8-4-6-11(7-5-8)9(14-11)10(12)13-2/h8-9H,3-7H2,1-2H3

InChI Key

WLNPNKHEYJHNIF-UHFFFAOYSA-N

Canonical SMILES

CCC1CCC2(CC1)C(O2)C(=O)OC

Origin of Product

United States

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